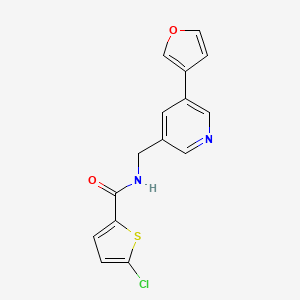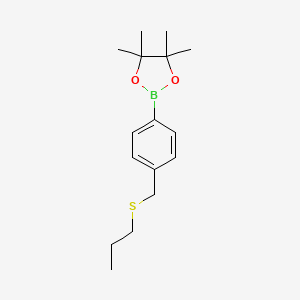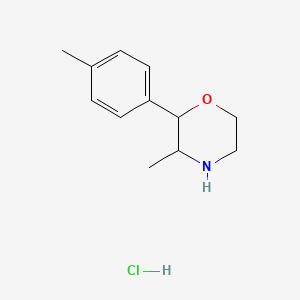
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride is a versatile chemical compound used as a building block in the synthesis of various research chemicals. It is known for its role as an intermediate in the production of compounds like GBR 12909, a dopamine reuptake inhibitor . The compound has a molecular formula of C12H18ClNO and a molecular weight of 227.73 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride typically involves the reaction of 4-methylbenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of various organic compounds and research chemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of GBR 12909, it plays a role in inhibiting dopamine reuptake by binding to the dopamine transporter. This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(4-methylphenyl)morpholine hydrochloride
- 3-Methyl-2-(4-chlorophenyl)morpholine hydrochloride
- 3-Methyl-2-(4-methoxyphenyl)morpholine hydrochloride
Uniqueness
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of dopamine reuptake inhibitors sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-methyl-2-(4-methylphenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12;/h3-6,10,12-13H,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIRQYHDJUBRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
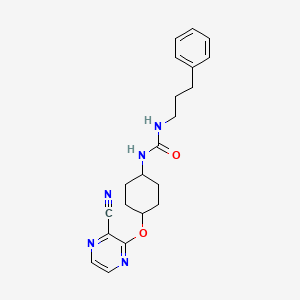
![3,4-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2397993.png)
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)


![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
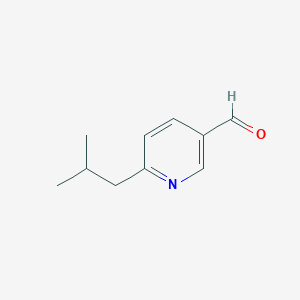

![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)
![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
